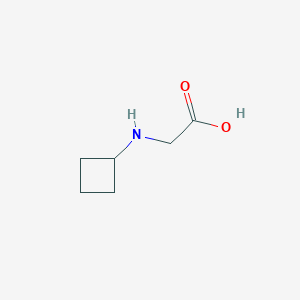

2-Cyclobutaneglycine

Description

2-Cyclobutaneglycine (synonyms: N-cyclobutylglycine, 2-(cyclobutylamino)acetic acid) is a non-proteinogenic amino acid derivative featuring a cyclobutane ring attached to the glycine backbone via a nitrogen atom . Its structure combines the rigidity of the four-membered cyclobutane ring with the flexibility of the glycine moiety, making it a unique scaffold in medicinal chemistry and drug design. The compound is often utilized as a building block for peptidomimetics or as a conformational constraint in bioactive molecules due to its ability to modulate steric and electronic properties . While its direct pharmacological applications remain understudied, its structural attributes have drawn interest in the development of enzyme inhibitors and receptor ligands.

Properties

CAS No. |

4426-01-1 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

2-(cyclobutylamino)acetic acid |

InChI |

InChI=1S/C6H11NO2/c8-6(9)4-7-5-2-1-3-5/h5,7H,1-4H2,(H,8,9) |

InChI Key |

KQLGGQARRCMYGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutaneglycine typically involves the [2+2] cycloaddition reaction, which is a well-established method for constructing cyclobutane rings . This reaction can be carried out under photochemical conditions or using metal catalysts to facilitate the formation of the four-membered ring structure .

Industrial Production Methods: Industrial production of 2-Cyclobutaneglycine may involve optimizing the [2+2] cycloaddition reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutaneglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclobutanone derivatives.

Reduction: Reduction reactions can convert it into cyclobutanol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include cyclobutanone, cyclobutanol, and various substituted cyclobutane derivatives .

Scientific Research Applications

2-Cyclobutaneglycine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.

Biology: The compound is studied for its potential role in protein engineering and enzyme inhibition.

Medicine: Research explores its use in developing new pharmaceuticals with unique biological activities.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclobutaneglycine involves its interaction with specific molecular targets and pathways. The cyclobutane ring’s strain and reactivity allow it to participate in various biochemical processes, potentially inhibiting enzymes or modulating receptor activity . Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of 2-cyclobutaneglycine with structurally related compounds highlights key differences in physicochemical properties, synthetic accessibility, and biological activity. Below, we outline critical comparisons based on available literature and structural analogs.

Structural Analogs: Cyclic Amino Acids

Cyclic amino acids like proline (five-membered pyrrolidine ring) and cyclopropylglycine (three-membered cyclopropane ring) share functional similarities but differ in ring strain and conformational flexibility.

| Property | 2-Cyclobutaneglycine | Proline | Cyclopropylglycine |

|---|---|---|---|

| Ring Size | 4-membered cyclobutane | 5-membered pyrrolidine | 3-membered cyclopropane |

| Ring Strain | High (due to angle strain) | Moderate | Extreme |

| Solubility (logP) | ~-1.2 (predicted) | -1.07 | ~-0.9 (predicted) |

| Synthetic Complexity | Moderate | Low | High |

- Ring Strain : The cyclobutane ring in 2-cyclobutaneglycine imposes significant angle strain (≈26 kcal/mol), which can enhance reactivity but reduce stability compared to proline . Cyclopropylglycine, with even greater strain, is less synthetically accessible.

- Biological Interactions : Proline’s conformational rigidity is exploited in collagen synthesis, whereas 2-cyclobutaneglycine’s strained ring may disrupt enzyme active sites, as seen in preliminary studies on kinase inhibitors .

Functional Derivatives: Substituted Glycines

Compared to 2-aminobenzoic acid derivatives (e.g., 2-aminobenzamides), 2-cyclobutaneglycine lacks aromaticity but offers enhanced stereochemical control. For instance, 2-aminobenzamides exhibit planar aromatic structures that facilitate π-π stacking in drug-receptor interactions, while 2-cyclobutaneglycine’s aliphatic ring favors hydrophobic interactions .

Biological Activity

2-Cyclobutaneglycine is a non-canonical amino acid that has garnered attention in recent research due to its unique structural properties and potential biological activities. This compound is characterized by a cyclobutane ring, which influences its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-Cyclobutaneglycine is CHNO, and its structure features a cyclobutane ring attached to a glycine moiety. This configuration allows for unique interactions with various biological receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Weight | 115.13 g/mol |

| Melting Point | Not well-defined |

| Solubility | Soluble in water |

| pKa | Approximately 2.3 |

Research indicates that 2-Cyclobutaneglycine may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that it can act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It has shown binding affinity to various receptors, which may influence neurotransmission and other signaling pathways.

- Antimetabolic Effects : Similar to other amino acid analogs, it may interfere with amino acid biosynthesis and transport, impacting cellular metabolism .

Case Study 1: Enzyme Interaction

A study investigated the interaction of 2-Cyclobutaneglycine with the enzyme glutamate decarboxylase (GAD), which plays a critical role in neurotransmitter synthesis. The results indicated that the compound could inhibit GAD activity, leading to decreased levels of gamma-aminobutyric acid (GABA), a key neurotransmitter involved in inhibitory signaling in the brain.

Case Study 2: Receptor Binding Affinity

Another study focused on the binding affinity of 2-Cyclobutaneglycine at NMDA receptors, which are crucial for synaptic plasticity and memory function. The findings suggested that this compound could modulate receptor activity, potentially offering neuroprotective effects against excitotoxicity associated with neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Reduced GAD activity; potential impact on GABA levels |

| Receptor Binding | Modulation of NMDA receptor activity |

| Antimetabolic Effects | Interference with amino acid transport |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.